
BA 41899
化学反应分析
Structural Features and Reactivity
BA 41899’s molecular formula is C₁₈H₁₆N₂O₂ (molecular weight: 292.33 g/mol). Key structural elements include:
-
A bicyclic benzodiazocine core with fused diazocine and benzene rings.
-
Substituents: methyl (C5) and phenyl (C6) groups, and two ketone moieties (C2 and C4).
The compound’s reactivity is influenced by:
-
Amide bonds : Susceptible to hydrolysis under acidic or basic conditions.
-
Aromatic rings : Potential sites for electrophilic substitution or oxidation.
-
Methylene bridge (C3-C6) : May participate in ring-opening or strain-driven reactions .
Step 1: Formation of Diarylamethylamine Intermediate
-
Reaction type : Imine formation and 1,2-addition.
-
Conditions :
Additive/Catalyst | Yield (%) | Side Products |
---|---|---|
CuBr·SMe₂/L1 (1:1) | 51% | 18% starting material |
CuF·(PPh₃)₃ | 41% | 46% desired product |
Table 1: Optimization of Cu-catalyzed 1,2-addition to imines .
Step 2: Cyclization to Bicyclic Core
-
Reaction type : Intramolecular cyclization.
-
Conditions :
-
Acid-mediated ring closure (e.g., HCl or H₂SO₄).
-
Temperature: 80–100°C.
-
-
Mechanism : Protonation of the amide nitrogen followed by nucleophilic attack to form the diazocine ring .
Reaction Mechanisms and Byproducts
-
Competing Reduction :
-
pH Sensitivity :
Stability and Degradation
科学研究应用
BA 41899 has several scientific research applications:
Chemistry: It is used as a model compound to study calcium-sensitizing agents and their effects.
Biology: The compound’s interactions with biological systems are of interest, particularly in understanding its calcium-sensitizing properties.
Medicine: Its potential therapeutic applications are being explored, especially in conditions where calcium sensitization is beneficial.
Industry: The compound’s unique properties make it a candidate for various industrial applications, although specific uses are still under investigation.
作用机制
The mechanism of action of BA 41899 involves its role as a calcium-sensitizing agent . It exerts its effects by binding to specific molecular targets, enhancing the sensitivity of calcium channels, and modulating calcium signaling pathways. This leads to increased calcium influx and improved cellular responses.
相似化合物的比较
BA 41899 can be compared with other calcium-sensitizing agents. Similar compounds include:
Levosimendan: Another calcium-sensitizing agent used in the treatment of heart failure.
Pimobendan: A compound with similar calcium-sensitizing properties used in veterinary medicine.
The uniqueness of this compound lies in its specific structure and the potential for targeted therapeutic applications.
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing BA 41899 and ensuring reproducibility?
- Methodological Answer : The synthesis of tertiary α-diarylmethylamines like this compound typically involves organomagnesium reagent reactions with diarylketimines. To ensure reproducibility, document precise stoichiometric ratios, reaction temperatures, and solvent systems. Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation at each synthetic step. Follow guidelines for experimental reporting, such as including detailed characterization data for novel compounds and citing established protocols for known intermediates .
Q. How can researchers verify the structural identity of this compound when conflicting spectral data arises?
- Methodological Answer : In cases of spectral contradictions (e.g., NMR peaks deviating from predicted patterns), employ complementary techniques:
- X-ray crystallography for unambiguous structural confirmation.
- Density Functional Theory (DFT) calculations to simulate and compare theoretical vs. experimental spectra.
- Cross-validate purity via high-performance liquid chromatography (HPLC) to rule out impurities affecting results .
Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound’s biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50/EC50 values. Software like GraphPad Prism or R packages (e.g.,
drc
) can fit data and assess confidence intervals. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests, respectively .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo pharmacokinetic performance?
- Methodological Answer :
- Step 1 : Re-evaluate in vitro assay conditions (e.g., protein binding, pH) to mimic in vivo environments.
- Step 2 : Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies using LC-MS/MS to track metabolite interference.
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to identify bioavailability bottlenecks .
Q. What experimental designs optimize mechanistic studies of this compound’s interaction with NMDA receptors?
- Methodological Answer :
- Electrophysiology : Patch-clamp recordings to measure ion channel modulation.
- Radioligand binding assays : Use [³H]MK-801 to quantify receptor affinity and competitive inhibition.
- Mutagenesis : Identify critical binding residues via site-directed mutagenesis and molecular docking simulations .
Q. How should researchers address literature gaps in this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Systematic SAR : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).
- Machine Learning : Train predictive models (e.g., random forests) on existing bioactivity data to prioritize high-potential derivatives.
- Meta-analysis : Aggregate data from related diarylketimine derivatives to infer trends .
Q. Methodological Frameworks
Q. What criteria define a robust hypothesis for this compound’s therapeutic potential in neurological disorders?
- Methodological Answer : Apply the FINER framework:
- Feasible : Ensure access to relevant disease models (e.g., transgenic mice for epilepsy).
- Novel : Compare this compound’s mechanism to existing NMDA antagonists like dizocilpine.
- Ethical : Adhere to IACUC guidelines for animal studies.
- Relevant : Align with NIH priorities for neuroprotective agents .
Q. How can researchers design a reproducible protocol for this compound’s stability testing under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Studies : Use Arrhenius equation principles to predict degradation rates at elevated temperatures.
- Forced Degradation : Expose this compound to acidic/alkaline conditions and analyze breakdown products via LC-MS.
- ICH Guidelines : Follow Q1A(R2) for photostability and humidity controls .
Q. Data Presentation and Validation
Q. What standards ensure credibility when presenting this compound’s crystallographic data?
- Methodological Answer :
- Report R-factors (e.g., R1 < 0.05), thermal ellipsoid plots, and CIF files in supplementary materials.
- Validate packing diagrams for intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software.
- Cross-reference Cambridge Structural Database entries for similar compounds .
Q. How should conflicting cytotoxicity results for this compound across cell lines be addressed?
- Methodological Answer :
- Meta-regression : Analyze variables like cell line origin (e.g., epithelial vs. neuronal) and culture conditions.
- Pathway Enrichment : Use RNA-seq to identify differential gene expression influencing sensitivity.
- Orthogonal Assays : Confirm results via apoptosis markers (e.g., Annexin V) and mitochondrial membrane potential assays .
属性
CAS 编号 |
166020-57-1 |
---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione |
InChI |
InChI=1S/C18H16N2O2/c1-20-17(22)13-11-18(20,12-7-3-2-4-8-12)14-9-5-6-10-15(14)19-16(13)21/h2-10,13H,11H2,1H3,(H,19,21) |
InChI 键 |
HIRPMCAAOWFCHY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
规范 SMILES |
CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5-methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione BA 41899 BA 41899, (3R)-isomer BA 41899, (3S)-isomer BA-41899 CGP 48506 CGP 48508 CGP-48506 CGP-48508 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。